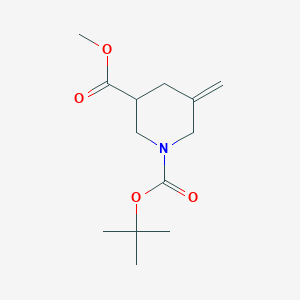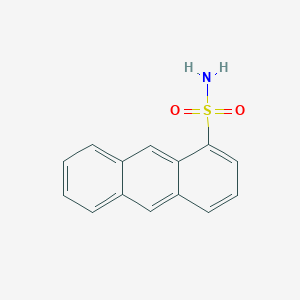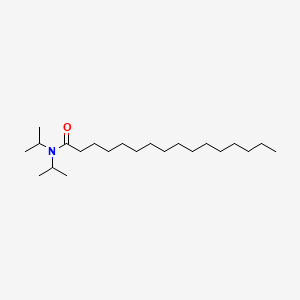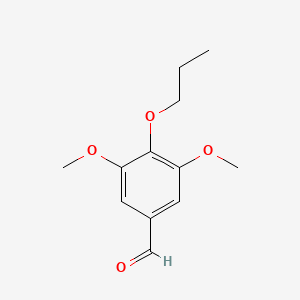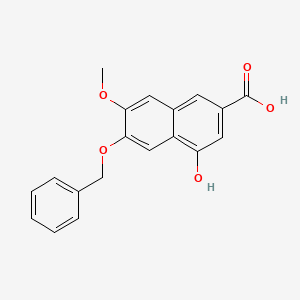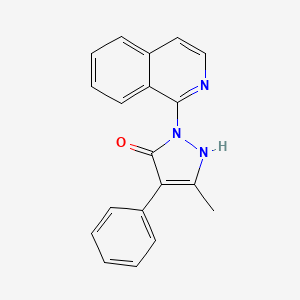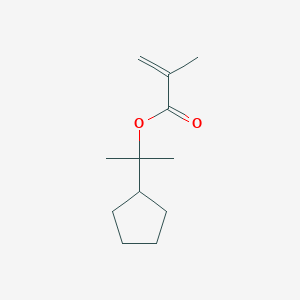![molecular formula C9H10ClNO B13935695 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a pyrano[2,3-c]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as malononitrile and 4-hydroxycoumarin in the presence of a base like ammonium acetate . The reaction is carried out under mild conditions, often in water, to yield the desired product with high efficiency.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
化学反应分析
Types of Reactions
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrano[2,3-c]pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
科学研究应用
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
相似化合物的比较
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but contains a quinoline moiety instead of a pyridine.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring and is known for its biological activities.
Uniqueness
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a chloromethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-8-4-7-2-1-3-12-9(7)6-11-8/h4,6H,1-3,5H2 |
InChI 键 |
AFLXJKLZXZHDRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=NC=C2OC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


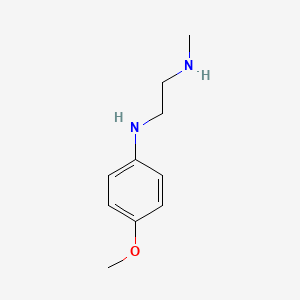
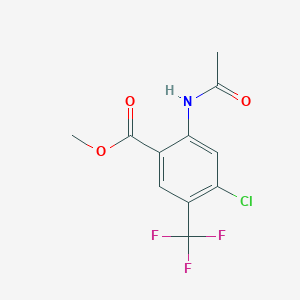
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
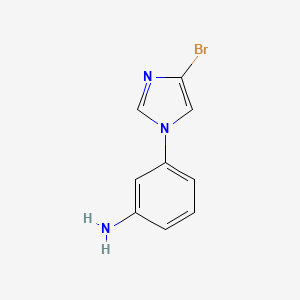
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
